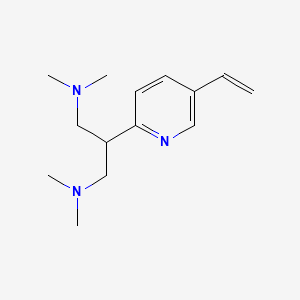
2-(5-ethenylpyridin-2-yl)-N,N,N',N'-tetramethylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine is a complex organic compound that features a pyridine ring substituted with an ethenyl group and a tetramethylpropane-1,3-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine typically involves multi-step organic reactionsThe final step involves the attachment of the tetramethylpropane-1,3-diamine moiety via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines are typically employed under basic conditions.
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and alkylated products.
Applications De Recherche Scientifique
2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and anti-cancer activities.
2-(Pyridin-2-yl)indole derivatives: Exhibiting diverse biological activities, including antiviral and anti-inflammatory properties.
Uniqueness
2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridine ring with an ethenyl group and a tetramethylpropane-1,3-diamine moiety sets it apart from other similar compounds.
Propriétés
Numéro CAS |
22109-65-5 |
|---|---|
Formule moléculaire |
C14H23N3 |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
2-(5-ethenylpyridin-2-yl)-N,N,N',N'-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H23N3/c1-6-12-7-8-14(15-9-12)13(10-16(2)3)11-17(4)5/h6-9,13H,1,10-11H2,2-5H3 |
Clé InChI |
BQNPUMMUJYRFEF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(CN(C)C)C1=NC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


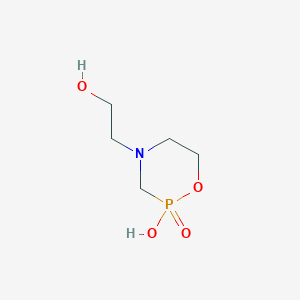



![N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide](/img/structure/B14697497.png)
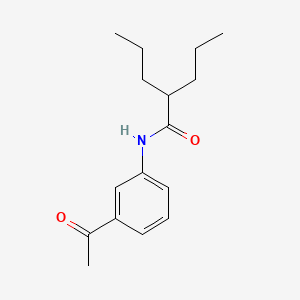
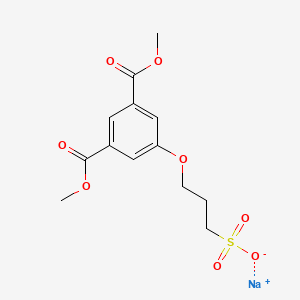
![3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B14697517.png)
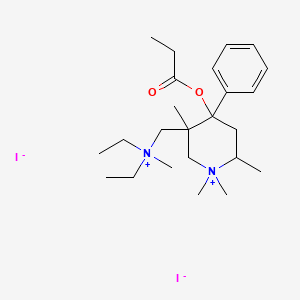

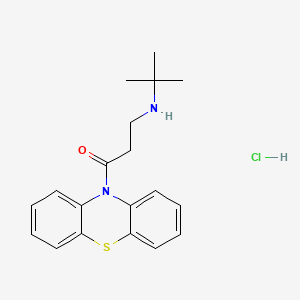


![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
